molecular formula C15H11FN2O2S B2886717 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 1007921-79-0

5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B2886717
CAS RN: 1007921-79-0
M. Wt: 302.32
InChI Key: AGFQESIYERTOLH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely belongs to the class of organic compounds known as aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via multi-step reactions. For example, pyrazole derivatives can be synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .

Scientific Research Applications

Aldose Reductase Inhibition and Antidiabetic Potential

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated as potent aldose reductase inhibitors. These compounds have shown promising activity in assays, including the inhibition of lens swelling in rat-lens-culture, suggesting potential applications in managing complications associated with diabetes (Sohda et al., 1982).

Antibacterial and Antifungal Activities

A series of 5-(aminomethylene)thiazolidine-2,4-dione derivatives demonstrated notable antibacterial activity, with certain compounds showing good to excellent efficacy. Additionally, derivatives with piperazine moieties exhibited good antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents (Mohanty et al., 2015).

Molluscicidal Activity

Fluorine-substituted thiazolidine derivatives have been investigated for their molluscicidal activity against snails responsible for Bilharziasis diseases. This research demonstrates the potential use of these compounds in controlling snail populations to combat schistosomiasis (Al-Romaizan et al., 2014).

Anticancer Applications

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds showed significant cytotoxic activity against cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Kumar & Sharma, 2022). Additionally, derivatives incorporating indole showed activity against multiple cancer cells, with some exhibiting similar or superior activity to known anticancer agents (Li Zi-cheng, 2013).

Dual Signaling Pathway Inhibition

Research has identified thiazolidine-2,4-dione derivatives as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways. These compounds inhibited cell proliferation and induced apoptosis, presenting a new avenue for cancer therapy development (Li et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for this compound were not found, similar compounds are often studied for their potential therapeutic applications. For example, fluorinated pyrazoles have been studied for their potential anti-cancer activity against breast cancer cell lines .

Mechanism of Action

Target of Action

Similar compounds have been found to target serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway . These kinases play a crucial role in various cellular processes, including growth, differentiation, and response to external stress.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (serine/threonine kinases) by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, altering their function and ultimately affecting cellular processes.

Biochemical Pathways

Given its potential interaction with serine/threonine kinases, it may influence the map kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression and cellular responses.

Pharmacokinetics

Similar compounds have been found to exhibit nonlinear oral pharmacokinetics This means that the rate and extent of absorption, distribution, metabolism, and excretion (ADME) may vary depending on the dose

Result of Action

Based on its potential interaction with serine/threonine kinases, it may influence various cellular processes, including growth, differentiation, and response to external stress .

properties

IUPAC Name

5-(4-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFQESIYERTOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

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